5-Bromo-2-propoxybenzoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-propoxybenzoic acid typically involves the bromination of 2-propoxybenzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-propoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Applications De Recherche Scientifique

Antidiabetic Agents

One prominent application of 5-bromo-2-propoxybenzoic acid is its role as an intermediate in the synthesis of antidiabetic drugs, particularly sodium-glucose cotransporter-2 (SGLT-2) inhibitors. These inhibitors function by blocking glucose reabsorption in the kidneys, thereby lowering blood sugar levels without relying on insulin secretion from pancreatic beta cells. The synthesis involves bromination reactions that yield high-purity intermediates suitable for pharmaceutical applications .

Anticancer Research

Research has indicated that derivatives of phenyl purinone, which can be synthesized using this compound, exhibit potential for treating precancerous lesions. These compounds inhibit the growth of cancer cells, showcasing the compound's relevance in developing anticancer therapies .

Polymer Chemistry

This compound can be utilized in polymer synthesis, particularly in creating functionalized polymers that exhibit specific properties such as enhanced solubility or thermal stability. The incorporation of bromine into polymer backbones can facilitate cross-linking and improve mechanical properties.

Chemical Analysis

The compound serves as a standard reference material in analytical chemistry for developing methods to assess the purity and concentration of similar compounds. Its distinct spectral characteristics make it suitable for use in techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Case Studies and Research Findings

Studies have demonstrated that derivatives synthesized from this compound exhibit significant biological activity against various cell lines, indicating their potential as therapeutic agents .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-propoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-2-propoxybenzoic acid

- 3-Allyl-4-propoxybenzoic acid

- 4-Propoxybenzoic acid

- 3-Amino-4-propoxybenzoic acid

- 5-Bromo-2-thienylboronic acid

- 2-Bromo-5-iodobenzoic acid

- 5-Bromo-2-chlorobenzoic acid

- 2-Bromo-5-chlorobenzoic acid

- 2-Bromo-5-methoxybenzoic acid

Uniqueness

5-Bromo-2-propoxybenzoic acid is unique due to its specific combination of a bromine atom and a propoxy group attached to the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .

Activité Biologique

5-Bromo-2-propoxybenzoic acid is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

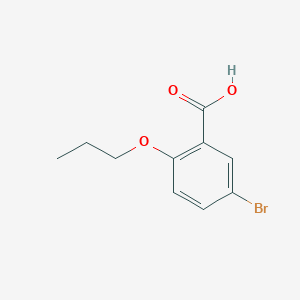

This compound is an aromatic carboxylic acid characterized by the following structure:

- Molecular Formula : C11H13BrO3

- Molecular Weight : 285.13 g/mol

The compound features a bromine atom at the 5-position and a propoxy group at the 2-position of the benzoic acid ring, which contributes to its unique chemical reactivity and biological properties.

Antidiabetic Properties

Recent studies have indicated that this compound may serve as a key intermediate in the synthesis of antidiabetic agents, particularly SGLT-2 inhibitors. These inhibitors function by blocking sodium-glucose co-transporter 2, leading to decreased reabsorption of glucose in the kidneys and promoting glucose excretion in urine. This mechanism is particularly beneficial for managing type 2 diabetes mellitus .

Anti-inflammatory Effects

Research has shown that compounds similar to this compound exhibit anti-inflammatory properties. For instance, derivatives of propoxybenzoic acids have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar effects . The inhibition of inflammatory pathways can be crucial in treating various chronic inflammatory diseases.

Antimicrobial Activity

Some studies suggest that benzoic acid derivatives, including those with bromine substitutions, can exhibit antimicrobial activity against certain bacteria and fungi. The presence of halogen atoms often enhances the bioactivity of organic compounds by increasing their lipophilicity and enabling better membrane penetration .

Synthesis and Application in Drug Development

A notable patent describes a method for synthesizing 5-bromo-2-chlorobenzoic acid, which is related to the synthesis of antidiabetic drugs. The method emphasizes high selectivity and yield, highlighting the compound's utility as a precursor in pharmaceutical applications .

Pharmacological Studies

In vitro studies have demonstrated that this compound can modulate glucose uptake in cell lines, indicating its potential role in enhancing insulin sensitivity. This effect aligns with its proposed use in developing new therapeutic agents for diabetes management .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 285.13 g/mol |

| Biological Activities | Antidiabetic, anti-inflammatory, antimicrobial |

| Mechanism of Action | Inhibition of glucose reabsorption (SGLT-2 inhibition) |

| Potential Applications | Drug development for diabetes and inflammatory diseases |

Propriétés

IUPAC Name |

5-bromo-2-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKNXSROQAGMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399246 | |

| Record name | 5-bromo-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60783-91-7 | |

| Record name | 5-Bromo-2-propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60783-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.